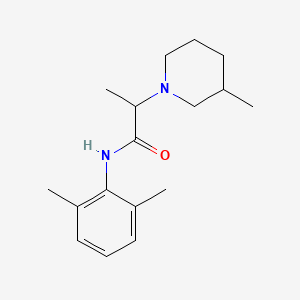
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyrrole-based class of DPP-4 inhibitors, which have been developed as a treatment for type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide involves the inhibition of the 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide enzyme. 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide is responsible for the breakdown of incretin hormones, which are important regulators of glucose metabolism. By blocking the breakdown of incretin hormones, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors can increase insulin secretion and decrease glucagon secretion, leading to improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its effects on glucose metabolism, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors have been shown to improve endothelial function, reduce inflammation, and improve lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on glucose metabolism are well understood. However, one limitation of using 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors in lab experiments is that they may not fully mimic the effects of incretin hormones, which are complex regulators of glucose metabolism.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide and other 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors. One area of research is the development of more potent and selective 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors on cardiovascular outcomes and other health outcomes in patients with type 2 diabetes. Finally, there is a need for more research on the effects of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors in other populations, such as patients with impaired glucose tolerance or patients with type 1 diabetes.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide involves several steps, including the reaction of 3-bromo-2,5-dimethylpyrrole with 3-isopropylphenylboronic acid, followed by the reaction of the resulting compound with 4-chloropyrazole. The final step involves the reaction of the resulting compound with 3-amino-4-methylbenzoic acid to yield the desired product.
Aplicaciones Científicas De Investigación
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. This compound is a 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitor, which works by blocking the enzyme responsible for the breakdown of incretin hormones. Incretin hormones are important regulators of glucose metabolism, and by blocking their breakdown, 2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide inhibitors can improve glucose control in patients with type 2 diabetes.
Propiedades
IUPAC Name |
2,5-dimethyl-1-(3-propan-2-ylphenyl)-N-(1H-pyrazol-4-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12(2)15-6-5-7-17(9-15)23-13(3)8-18(14(23)4)19(24)22-16-10-20-21-11-16/h5-12H,1-4H3,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOZJBUNNLCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(C)C)C)C(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)

![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![1-[3-[(3-Hydroxypiperidin-1-yl)methyl]-2,4,6-trimethylphenyl]ethanone](/img/structure/B7565811.png)